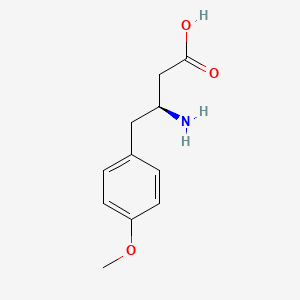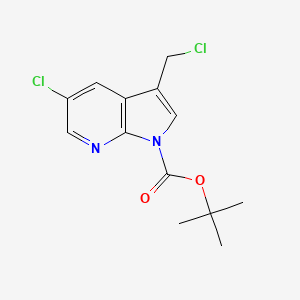
1-Boc-5-chloro-3-(chloromethyl)-7-azaindole
Übersicht
Beschreibung
1-Boc-5-chloro-3-(chloromethyl)-7-azaindole, abbreviated as BOC-Cl-CMA, is an organic compound belonging to the class of azaindoles. It is a white crystalline solid with a melting point of 154-155 °C. In recent years, BOC-Cl-CMA has been used in a variety of scientific research applications due to its interesting properties, such as its solubility in a variety of organic solvents and its stability under different reaction conditions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- 7-Azaindole Derivatives : Research by Yakhontov, Uritskaya, and Rubtsov (1966) extended the application of reactions involving secondary amines and substituted 2-chloro-3-(β-chloroethyl) pyridines to synthesize 7-azaindole derivatives, leading to compounds like 1-phenyl-5-cyano-7-azaindole (Yakhontov, Uritskaya, & Rubtsov, 1966).
- Methods for Synthesis and Diversification : Varnes et al. (2016) adapted synthetic methods for late-stage diversification of 2,4-substituted 7-azaindoles. This included optimizing conditions for converting Boc-protected 4-chloro-2-(piperidin-4-yl)-7-azaindole to pinacol borate ester (Varnes et al., 2016).
Chemical Properties and Reactions
- Acylation Procedures : Zhang et al. (2002) explored conditions for acylating azaindoles at the C-3 position using compounds like acetyl chloride, benzoyl chloride, and chloromethyl oxalate (Zhang et al., 2002).
- Luminescence and Reactivity : Zhao and Wang (2010) investigated 7-azaindole and its derivatives for uses in biological probes and imaging, as well as applications in materials science and chemical bond activation (Zhao & Wang, 2010).
Synthesis Techniques
- Microwave-Assisted Synthesis : Schirok (2006) presented a microwave-assisted synthesis of 1,3- and 1,3,6-substituted 7-azaindoles, highlighting the method's robustness and flexibility (Schirok, 2006).
- Synthesis of 3-Halo-7-azaindoles : Philips et al. (2019) developed an atom-economical approach for synthesizing 3-iodo-7-azaindoles, employing environmentally benign copper-mediated cyclization (Philips, Cunningham, Naran, & Kesharwani, 2019).
Coordination Chemistry
- Complexes with Metals : Song, Jia, Wu, and Wang (2005) studied complexes formed with Zn(II) and Cu(I) ions using scorpionate borate ligands containing 7-azaindole. These compounds exhibited dynamic behavior and blue emission in solution and the solid state (Song, Jia, Wu, & Wang, 2005).
Eigenschaften
IUPAC Name |
tert-butyl 5-chloro-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2/c1-13(2,3)19-12(18)17-7-8(5-14)10-4-9(15)6-16-11(10)17/h4,6-7H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEVEMLUIQUJNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-5-chloro-3-(chloromethyl)-7-azaindole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

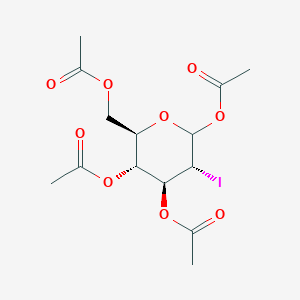
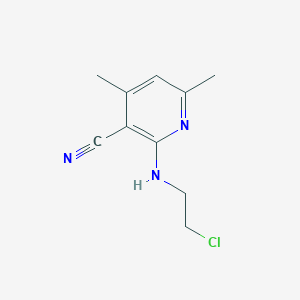
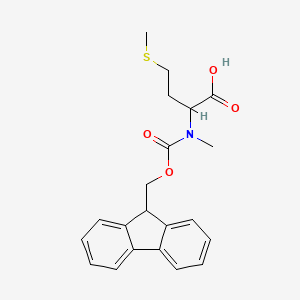

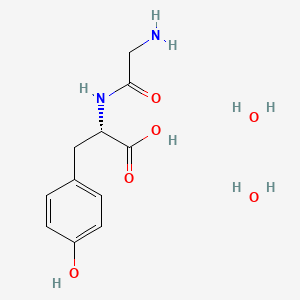

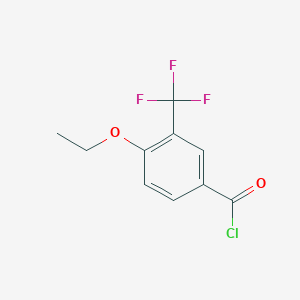

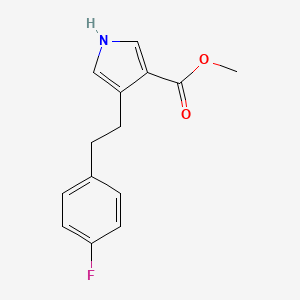

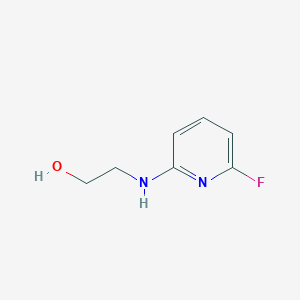
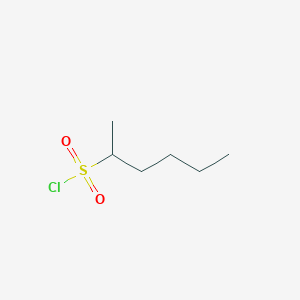
![2'-Deoxy-5'-O-[(2,3-dimethoxyphenyl)(diphenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B1441363.png)
